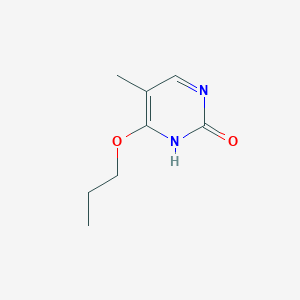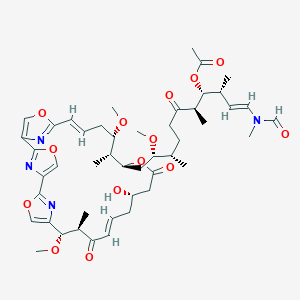
Mycalolide A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mycalolide A is a natural product that was first isolated from the marine sponge Mycale hentscheli. It has been found to have potent anti-tumor activity, making it a promising candidate for cancer treatment. In
Wissenschaftliche Forschungsanwendungen
1. Actin Filament Disruption and Cell Morphology
Mycalolide A, derived from marine sponge Mycale aff. nullarosette, disrupts actin filaments at high concentrations, altering cell morphology and producing rounded cells. It also inhibits cytokinesis completion at lower concentrations, causing binucleation in cells. This highlights its potential in studying actin polymerization and cell division mechanisms (Hayashi-Takanaka et al., 2019).
2. Cytotoxicity Studies
Mycalolide A and related compounds like 30,32-dihydroxymycalolide A, isolated from Mycale izuensis, exhibit cytotoxic properties against cancer cells, such as HeLa cells. This suggests a potential role in cancer research and therapy (Phuwapraisirisan et al., 2002).
3. Synthetic Analogues for Biological Activities
Synthetic analogs of mycalolides have been developed to explore their biological activities. Tris-oxazole macrolactone analogs, despite showing moderate cytotoxicity against tumor cells, did not exhibit significant actin-depolymerizing or antifungal properties. This underscores the importance of both the side-chain and macrolactone moieties in mycalolides' biological activities (Kita et al., 2012).
4. Role in HIV-1 Protein Transport
Research on Mycalolide B, a related compound, demonstrated its impact on the transport of nascent HIV-1 proteins in host cells. It disrupted actin filaments, preventing the proteins from reaching the plasma membrane and resulting in their aggregation in the cytoplasm. This suggests a potential application of mycalolides in studying viral protein transport mechanisms (Sasaki et al., 2004).
5. Inhibition of Cancer Cell Invasion
Mycalolides have been shown to inhibit cancer cell invasion, particularly in HER2+ breast and ovarian cancers. Mycalolide B, in particular, suppressed leading edge protrusions and motility in cancer cells at low nanomolar doses, offering a potential avenue for cancer metastasis research (Williams et al., 2016).
Eigenschaften
CAS-Nummer |
121038-36-6 |
|---|---|
Produktname |
Mycalolide A |
Molekularformel |
C47H64N4O14 |
Molekulargewicht |
909 g/mol |
IUPAC-Name |
[(E,3R,4R,5R,9S,10S)-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24E)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate |
InChI |
InChI=1S/C47H64N4O14/c1-27(17-18-38(56)29(3)44(64-32(6)53)28(2)19-20-51(7)26-52)40(59-9)22-41-31(5)39(58-8)15-12-16-42-48-35(24-61-42)46-50-36(25-63-46)47-49-34(23-62-47)45(60-10)30(4)37(55)14-11-13-33(54)21-43(57)65-41/h11-12,14,16,19-20,23-31,33,39-41,44-45,54H,13,15,17-18,21-22H2,1-10H3/b14-11+,16-12+,20-19+/t27-,28+,29-,30-,31+,33-,39-,40-,41-,44+,45-/m0/s1 |
InChI-Schlüssel |
SZQYPBVSIIOBCT-BGPSBVJGSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](C/C=C/C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)[C@H]([C@H](C(=O)/C=C/C[C@@H](CC(=O)O[C@H]1C[C@@H]([C@@H](C)CCC(=O)[C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC(=O)C)OC)O)C)OC)OC |
SMILES |
CC1C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC)O)C)OC)OC |
Kanonische SMILES |
CC1C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC)O)C)OC)OC |
Synonyme |
mycalolide A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide](/img/structure/B54184.png)
![Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B54186.png)
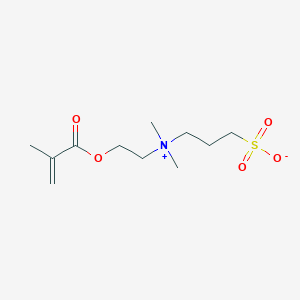

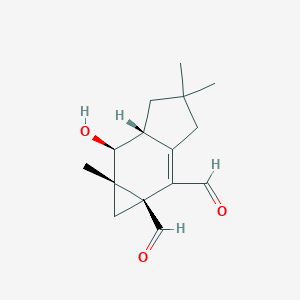
![3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B54195.png)
![3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile](/img/structure/B54198.png)
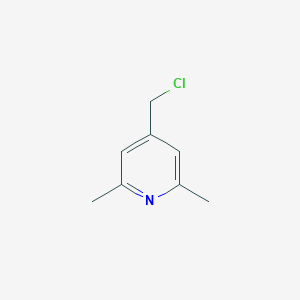


![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-6,7-dichlorobenzothiazole](/img/structure/B54204.png)
